

A-484954 vehicle control for in vivo experiments

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Compound of Interest

Compound Name: A-484954

Cat. No.: B1664232

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A-484954 In Vivo Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **A-484954** in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is A-484954 and what is its primary mechanism of action?

A-484954 is a highly selective, cell-permeable small molecule inhibitor of eukaryotic elongation factor-2 kinase (eEF2K).[1][2] Its primary mechanism is to competitively inhibit ATP binding to eEF2K, thereby preventing the phosphorylation of its substrate, eukaryotic elongation factor 2 (eEF2).[3][4] This action inhibits the elongation step of protein synthesis.[3][5] **A-484954** has an IC50 value of 280 nM for eEF2K.[1]

Q2: What are the recommended vehicle formulations for in vivo delivery of A-484954?

The choice of vehicle depends on the experimental model and route of administration. It is crucial to prepare the working solution freshly on the day of use.[1] If precipitation occurs, gentle heating or sonication can aid dissolution.[1] Below are some commonly used formulations:



Component	Formulation 1[1]	Formulation 2[1]	Formulation 3[6]
DMSO	10%	10%	1%
PEG300	40%	-	-
Tween-80	5%	-	5%
Saline	45%	-	94%
Corn Oil	-	90%	-
Solubility	≥ 2.5 mg/mL	≥ 2.0 mg/mL	0.25 mg/mL

Q3: What are typical dosage ranges for **A-484954** in rodent models?

Dosage can vary significantly based on the animal model, disease state, and research question. The following dosages have been reported in the literature:

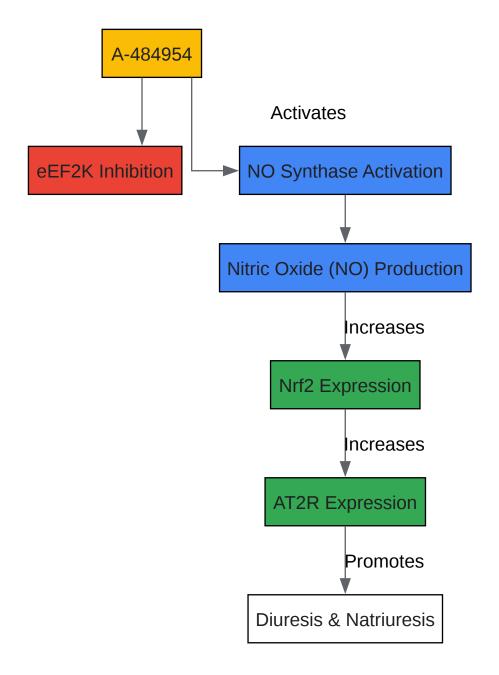
Animal Model	Dosage	Route	Application	Reference
Wistar Rats	122 μg/kg	Intravenous (i.v.)	Inhibition of noradrenaline-induced blood pressure increase	[5][7]
Spontaneously Hypertensive Rats (SHR)	2.5 mg/kg (9 hr)	Not Specified	Diuresis studies	[3]
Otsuka Long- Evans Tokushima Fatty (OLETF) Rats	2.5 mg/kg/day (7 days)	Intraperitoneal (i.p.)	Hypoglycemic and hypotensive effects	[4][8]

Q4: What are the known signaling pathways affected by A-484954?

A-484954 primarily targets the eEF2K signaling pathway. eEF2K is a Ca²⁺/calmodulin-dependent protein kinase.[5] Downstream effects observed in vivo include the modulation of



pathways related to vascular tone and renal function. For instance, its diuretic effect in spontaneously hypertensive rats (SHR) is thought to be mediated through the activation of the Nitric Oxide (NO)/Nrf2/Angiotensin Type 2 Receptor (AT2R) pathway.[3][9]



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